1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone
Description
1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone is a boronic ester-containing compound with a piperazine core substituted by an acetyl group and a benzyl linker bearing a pinacol-protected boronic acid moiety. Its molecular formula is C₁₇H₂₆BN₃O₃, with a molecular weight of 331.22 g/mol (CAS: 1206594-13-9) . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal and materials chemistry as a synthetic intermediate .
Properties
IUPAC Name |
1-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-15(23)22-12-10-21(11-13-22)14-16-6-8-17(9-7-16)20-24-18(2,3)19(4,5)25-20/h6-9H,10-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWHYRGVSYINDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting pinacol with boron trihalides under controlled conditions.
Piperazine Introduction: The piperazine ring is then introduced via nucleophilic substitution, where the benzylated dioxaborolane reacts with piperazine under basic conditions.
Acetylation: Finally, the ethanone group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone undergoes various types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Boronic Acids: Formed through oxidation reactions.
Alcohol Derivatives: Formed through reduction reactions.
Substituted Piperazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Employed in the development of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Variations
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₇H₂₆BN₃O₃ | 331.22 | 1206594-13-9 | Benzyl linker, acetylpiperazine, pinacol boronic ester |
| 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone | C₁₇H₂₆BN₃O₃ | 331.22 | 1073372-01-6 | Pyridin-2-yl replaces benzyl; similar reactivity but altered electronics |
| (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone | C₁₈H₂₇BN₂O₃ | 330.23 | 883738-38-3 | Methylpiperazine, phenyl boronic ester; enhanced lipophilicity |
| 1-[4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl]ethanone | C₁₇H₂₅BN₄O₃ | 344.22 | 1201644-39-4 | Pyridin-3-yl substitution; potential for divergent binding interactions |
Key Observations :
- Aromatic Group Impact : Replacing the benzyl group with pyridine (e.g., pyridin-2-yl or pyridin-3-yl) introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyridine-containing analogues may exhibit higher solubility in polar solvents compared to the benzyl variant .
Functional Group Analogues
Tetrazole Derivatives :
- Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone () replace the boronic ester with a tetrazole ring. These derivatives are synthesized via nucleophilic substitution and exhibit antimicrobial activity (e.g., compound 13a showed MIC values of 6.25 µg/mL against S. aureus) .
- Key Difference : The tetrazole group introduces acidity (pKa ~4.9) and hydrogen-bonding capacity, enabling interactions with biological targets, whereas the boronic ester is more reactive in cross-couplings .
Sulfonylpiperazine Derivatives :
- Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () feature sulfonyl groups instead of boronic esters. These derivatives are synthesized via thiol-alkylation and demonstrate antiproliferative activity, with IC₅₀ values <10 µM in cancer cell lines .
Biological Activity
1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H28BNO2
- Molecular Weight : 421.34 g/mol
- CAS Number : 1227068-67-8
- Structure : The compound features a piperazine ring and a boron-containing dioxaborolane moiety which is significant for its biological interactions.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry as a boron-containing compound can enhance the binding affinity to target proteins.
Target Interactions
- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit kinase inhibition properties. For instance, small molecule inhibitors targeting PI3K and mTOR pathways have shown significant therapeutic effects in cancer models .
- Neurotransmitter Modulation : The piperazine moiety may contribute to interactions with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Biological Activity Data
A summary of biological activity data for similar compounds provides insights into the expected efficacy and safety profiles.
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | PI3Kα | 0.47 | Inhibitor |
| Compound B | mTOR | Low nmolar range | Inhibitor |
| Compound C | EGFR | Sub-micromolar range | Inhibitor |
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on Cancer Cell Lines :
- Neuropharmacological Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
